1-(Hept-1-YN-1-YL)-4-methylbenzene, also known as 4-methyl-1-heptyne, is an organic compound characterized by a methyl group on a benzene ring and a heptyne functional group. This compound is significant in organic chemistry due to its unique structure, which allows for various chemical reactions and applications in scientific research.
This compound can be synthesized through various methods, including the Sonogashira coupling reaction and other organic synthesis techniques. It has been documented in several chemical databases and research articles, highlighting its relevance in synthetic organic chemistry.
1-(Hept-1-YN-1-YL)-4-methylbenzene is classified as an alkyne due to the presence of a carbon-carbon triple bond within its heptyne functional group. It falls under the category of aromatic compounds due to the benzene ring structure.
The synthesis of 1-(Hept-1-YN-1-YL)-4-methylbenzene can be achieved through several methodologies:
The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The use of solvents such as tetrahydrofuran or dimethylformamide is common, along with temperature control to optimize yields.
The molecular structure of 1-(Hept-1-YN-1-YL)-4-methylbenzene can be represented as follows:
The compound's InChI key is provided for computational purposes:
XFOYCVYAAUBOEQ-UHFFFAOYSA-N
CCCCCC#CC1=CC=C(C=C1)C(=O)OCC
1-(Hept-1-YN-1-YL)-4-methylbenzene can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(Hept-1-YN-1-YL)-4-methylbenzene involves its interaction with biological targets such as enzymes or receptors, which can lead to alterations in biological pathways. The specific mechanisms depend on the context of use, such as in medicinal chemistry where it might serve as a precursor for drug synthesis or as an active pharmaceutical ingredient.
The physical properties of 1-(Hept-1-YN-1-YL)-4-methylbenzene include:
Chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 162.23 g/mol |
Density | ~0.8 g/cm³ |
Melting Point | Not available |
The applications of 1-(Hept-1-YN-1-YL)-4-methylbenzene are diverse:
This compound's unique characteristics make it valuable across various fields of research and industry, particularly in synthetic organic chemistry and materials science.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8